molecular formula C19H14Cl2N4OS B7834863 4-[(5-CHLORO-2-METHOXYPHENYL)AMINO]-6-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE

4-[(5-CHLORO-2-METHOXYPHENYL)AMINO]-6-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE

Cat. No.: B7834863
M. Wt: 417.3 g/mol
InChI Key: DAPFHIOFFJYKDL-UHFFFAOYSA-N
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Description

4-[(5-Chloro-2-methoxyphenyl)amino]-6-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of chloro, methoxy, and methylsulfanyl groups attached to a pyrimidine ring, making it a molecule of interest in various fields of scientific research, particularly in medicinal chemistry.

Properties

IUPAC Name

4-(5-chloro-2-methoxyanilino)-6-(4-chlorophenyl)-2-methylsulfanylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N4OS/c1-26-16-8-7-13(21)9-15(16)23-18-14(10-22)17(24-19(25-18)27-2)11-3-5-12(20)6-4-11/h3-9H,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPFHIOFFJYKDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC2=NC(=NC(=C2C#N)C3=CC=C(C=C3)Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-chloro-2-methoxyphenyl)amino]-6-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-chloro-4,6-dimethoxypyrimidine and 4-chlorobenzonitrile.

    Introduction of the amino group: The amino group can be introduced via a nucleophilic substitution reaction using 5-chloro-2-methoxyaniline.

    Attachment of the methylsulfanyl group: This step involves the use of methylthiolating agents under suitable conditions to introduce the methylsulfanyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Chloro-2-methoxyphenyl)amino]-6-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amino groups using reducing agents like tin(II) chloride or iron powder.

    Substitution: Halogen atoms (chlorine) can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

4-[(5-Chloro-2-methoxyphenyl)amino]-6-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(5-chloro-2-methoxyphenyl)amino]-6-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile involves inhibition of tyrosine kinase activity. The compound binds to the ATP-binding site of the kinase, preventing phosphorylation of the substrate and subsequent signal transduction. This inhibition disrupts cellular processes such as proliferation and survival, leading to cytotoxic effects in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: Another tyrosine kinase inhibitor targeting EGFR.

    Erlotinib: Similar to gefitinib, used in the treatment of non-small cell lung cancer.

    Lapatinib: Dual tyrosine kinase inhibitor targeting EGFR and HER2.

Uniqueness

4-[(5-Chloro-2-methoxyphenyl)amino]-6-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile is unique due to its specific substitution pattern on the pyrimidine ring, which may confer distinct binding properties and selectivity towards certain tyrosine kinases compared to other inhibitors.

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